molecular formula C19H19N3O4 B2667144 ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate CAS No. 353793-10-9

ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate

Cat. No.: B2667144
CAS No.: 353793-10-9
M. Wt: 353.378
InChI Key: HUWJGXNBQBUARJ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate is a heterocyclic compound featuring a tetrahydroquinoxaline core fused with a 3-oxo group, an acetamido linker, and an ethyl benzoate ester.

Properties

IUPAC Name

ethyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-26-19(25)12-7-3-4-8-13(12)21-17(23)11-16-18(24)22-15-10-6-5-9-14(15)20-16/h3-10,16,20H,2,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWJGXNBQBUARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate typically involves the reaction of ethyl 2-aminoacetate with 2-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and diabetes.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Functional Group Variations

The compound shares key structural motifs with several analogs, including:

n-(4-Methoxy-2-Nitrophenyl)-2-(3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl)Acetamide
  • Key Differences : Replaces the ethyl benzoate group with a 4-methoxy-2-nitrophenyl substituent.
  • The methoxy group could enhance solubility in polar solvents.
Ethyl 4-(Dimethylamino)Benzoate
  • Key Differences: Lacks the tetrahydroquinoxaline-acetamido moiety but shares the ethyl benzoate group.
  • Reactivity : Demonstrated superior degree of conversion in resin cements compared to methacrylate derivatives, highlighting the role of ester groups in polymerization efficiency .
2-(Dimethylamino)Ethyl Methacrylate
  • Key Differences: Methacrylate ester with a dimethylamino group.
  • Performance: Exhibited lower polymerization efficiency than ethyl 4-(dimethylamino)benzoate but improved with diphenyliodonium hexafluorophosphate (DPI), indicating amine concentration-dependent reactivity .

Physicochemical and Reactivity Comparisons

Table 1: Comparative Properties of Ethyl 2-[2-(3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl)Acetamido]Benzoate and Analogs
Compound Name Molecular Features Reactivity/Stability Notes Key Applications/Findings Source
Ethyl 2-[2-(3-oxo-1,2,3,4-THQ)acetamido]benzoate Ethyl benzoate, tetrahydroquinoxaline-3-oxo, acetamido Potential stability issues inferred from discontinued analogs Hypothesized use in polymer initiator systems N/A
n-(4-Methoxy-2-nitrophenyl)-...acetamide Methoxynitrophenyl, tetrahydroquinoxaline-3-oxo, acetamido Discontinued; nitro group may reduce stability Likely intermediate in specialty synthesis
Ethyl 4-(dimethylamino)benzoate Ethyl benzoate, dimethylamino High reactivity in resin cements; superior conversion to methacrylates Co-initiator in dental resins
2-(dimethylamino)ethyl methacrylate Methacrylate, dimethylamino Lower reactivity, enhanced by DPI and higher amine content Polymer chemistry

THQ: Tetrahydroquinoxaline; DPI: Diphenyliodonium hexafluorophosphate.

Implications of Structural Differences

  • Ester vs. Methacrylate: Ethyl benzoate derivatives (e.g., ethyl 4-(dimethylamino)benzoate) show higher reactivity in polymerization than methacrylates, suggesting the target compound could outperform methacrylate-based analogs in similar applications .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in the CymitQuimica analog) may reduce stability, whereas electron-donating groups (e.g., methoxy) could improve solubility but require careful balancing with reactivity .

Biological Activity

Ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, structural characteristics, and various pharmacological properties.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H19N3O4
  • CAS Number : 2896732

The synthesis of this compound typically involves the reaction of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate with appropriate acylating agents under controlled conditions. The process may include the use of catalysts such as Pd/C in an ethanol medium under hydrogen atmosphere .

Anticancer Activity

Quinoxaline derivatives, including this compound, have been reported to exhibit significant anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell survival and proliferation .

Case Study : In a study conducted by Lindsley et al. (2005), quinoxaline derivatives demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective concentrations for therapeutic applications.

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. This compound has shown effectiveness against a range of bacterial strains. For instance, Singh et al. (2010) found that quinoxaline derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of quinoxaline derivatives have been documented in various studies. El-Sabbagh et al. (2009) reported that compounds similar to this compound could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Gene Expression : It may affect the expression levels of genes involved in apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cancer cells leading to cell death.

Q & A

Basic: What is the synthetic route for ethyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate?

Methodological Answer:
The compound is synthesized via catalytic hydrogenation. A mixture of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate (1 g) with palladium on carbon (Pd/C) in ethanol is stirred under hydrogen for 10 hours. Post-reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from ethanol to yield yellow crystals .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is employed. The structure is refined using software like DIAMOND and Bruker APEX3. Key structural features include:

Bond Angle/LengthValue
N1—C7—C8115.7°
C11—O3—C10—O21.4°
O1—C7—C8A119.4°
Hydrogen bonding networks (N–H···O and C–H···O) stabilize the lattice .

Advanced: How can conflicting crystallographic data (e.g., disorder in the ethyl group) be resolved?

Methodological Answer:
Disorder in flexible groups (e.g., the ethyl moiety) is addressed by refining split positions with occupancy ratios. For example, the C10–O2 and C10–O2A bonds show positional disorder, resolved by constraining bond lengths and angles during refinement. Anisotropic displacement parameters and residual electron density maps guide corrections .

Advanced: What strategies optimize reaction yield during hydrogenation?

Methodological Answer:
Yield optimization involves:

  • Catalyst loading : 5–10% Pd/C by substrate weight.
  • Hydrogen pressure : Ambient pressure with vigorous stirring.
  • Solvent purity : Absolute ethanol minimizes side reactions.
    Post-synthesis, recrystallization from ethanol at 4°C enhances purity .

Basic: What analytical techniques validate purity post-synthesis?

Methodological Answer:

  • Melting point analysis : Sharp melting points confirm purity.
  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify absence of unreacted starting materials.
  • HPLC : Reverse-phase chromatography with UV detection monitors impurities (<1% threshold) .

Advanced: How do hydrogen bonding patterns influence biological activity predictions?

Methodological Answer:
The compound’s N–H···O and C–H···O interactions mimic pharmacophoric motifs in quinoxaline-based bioactive molecules. Molecular docking studies correlate these interactions with potential binding to targets like kinase enzymes or DNA helicases. For example, the carbonyl oxygen (O1) may act as a hydrogen bond acceptor in enzyme inhibition .

Advanced: How can computational methods predict reactivity in derivatization?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites. The acetamido group (C7–N1) shows high electrophilicity (Fukui f+f^+ indices >0.1), making it reactive toward nucleophilic agents. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in substitution reactions .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Catalyst handling : Pd/C is pyrophoric; use under inert atmosphere.
  • Hydrogenation : Conduct in a fume hood with explosion-proof equipment.
  • Recrystallization : Ethanol vapors are flammable; avoid open flames .

Advanced: How do torsional angles (e.g., C11–O3–C10–C9) affect conformational stability?

Methodological Answer:
The torsional angle C11–O3–C10–C9 (−179.2°) indicates a near-planar conformation, stabilized by resonance between the ester carbonyl and adjacent groups. Deviations (e.g., −11.4° in disordered regions) introduce strain, quantified via MMFF94 force field simulations .

Advanced: What mechanistic insights explain byproduct formation during hydrogenation?

Methodological Answer:
Byproducts arise from over-reduction of the quinoxaline ring or ester hydrolysis. Monitoring reaction time (≤10 hours) and pH (neutral to mildly acidic) minimizes these. LC-MS identifies intermediates like tetrahydroquinoxaline-3-ol, guiding kinetic control adjustments .

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